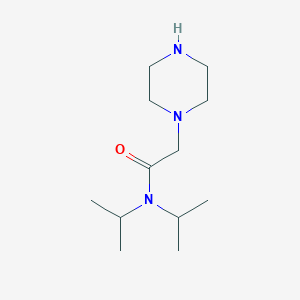

N,N-diisopropyl-2-(piperazin-1-yl)acetamide

Description

Properties

IUPAC Name |

2-piperazin-1-yl-N,N-di(propan-2-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H25N3O/c1-10(2)15(11(3)4)12(16)9-14-7-5-13-6-8-14/h10-11,13H,5-9H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEEQHJRHOGRGQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(C)C)C(=O)CN1CCNCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H25N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diisopropyl-2-(piperazin-1-yl)acetamide typically involves the reaction of piperazine with isopropylamine and acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:

Reaction of Piperazine with Isopropylamine: Piperazine is reacted with isopropylamine in the presence of a suitable solvent, such as ethanol or methanol. The reaction is typically carried out at room temperature or slightly elevated temperatures.

Acetylation: The resulting product is then acetylated using acetic anhydride. This step is usually performed under reflux conditions to ensure complete acetylation.

Purification: The crude product is purified using standard techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The key steps remain the same, but the reaction conditions and purification methods are optimized for efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N,N-diisopropyl-2-(piperazin-1-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. This reaction typically leads to the formation of corresponding N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring can be substituted with various nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like ether or tetrahydrofuran.

Substitution: Various nucleophiles such as alkyl halides, acyl chlorides; reactions are often conducted in polar aprotic solvents like dimethylformamide or acetonitrile.

Major Products Formed

Oxidation: N-oxides of this compound.

Reduction: Reduced derivatives with modified piperazine rings.

Substitution: Substituted piperazine derivatives with different functional groups.

Scientific Research Applications

The biological applications of N,N-diisopropyl-2-(piperazin-1-yl)acetamide are primarily centered around its interactions with neurotransmitter systems and its antimicrobial properties.

Neuropharmacological Effects

Research indicates that compounds containing piperazine rings exhibit significant activity at various neurotransmitter receptors, particularly dopamine receptors. For instance:

- Dopamine Receptor Agonism: Studies have shown that similar piperazine derivatives can act as agonists at D2 and D3 dopamine receptors, which are crucial in treating conditions like Parkinson's disease and schizophrenia .

- Neuroprotective Properties: The antioxidant activity associated with these compounds may enhance their neuroprotective effects, potentially addressing oxidative stress in neurodegenerative conditions .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties:

- In Vitro Studies: Compounds with similar structures have demonstrated effectiveness against a range of bacterial strains, including resistant strains of Mycobacterium tuberculosis .

- Mechanism of Action: The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways critical to bacterial survival.

Therapeutic Applications

Given its biological activities, this compound holds potential in several therapeutic areas:

Treatment of Neurological Disorders

The compound's ability to modulate neurotransmitter systems positions it as a candidate for developing treatments for neurological disorders such as:

- Parkinson's Disease: By acting on dopamine receptors, it may alleviate symptoms associated with dopamine deficiency.

- Schizophrenia: Its dopaminergic activity could be beneficial in managing psychotic symptoms.

Antimicrobial Treatments

The antimicrobial properties suggest potential applications in treating infections caused by resistant bacteria, making it a candidate for further development in antibiotic therapies.

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound and related compounds:

Mechanism of Action

The mechanism of action of N,N-diisopropyl-2-(piperazin-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The piperazine ring in the compound is known to interact with various receptors and enzymes in the body, leading to its biological effects. The exact molecular targets and pathways may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Features and Modifications

The piperazine-acetamide scaffold is highly versatile, allowing substitutions at multiple positions to modulate activity. Key structural analogs and their distinguishing features are summarized below:

Key Observations :

- Steric Effects : Diisopropyl substitutions may reduce binding affinity to polar enzymatic pockets (e.g., COX-2) compared to planar aromatic systems in compound 20 or benzothiazole-containing analogs .

Key Observations :

- Target Selectivity : Bulky diisopropyl groups may limit the compound’s suitability for targets requiring tight steric fit (e.g., COX-2) but could enhance activity against hydrophobic targets like kinase enzymes .

- Antimicrobial Gaps : Unlike compounds 47–50, the target compound lacks sulfonyl or halogenated aromatic groups critical for microbial membrane disruption .

Pharmacokinetic Considerations

Biological Activity

N,N-Diisopropyl-2-(piperazin-1-yl)acetamide (DIPA) is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of DIPA, focusing on its mechanisms, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

DIPA is characterized by its unique molecular structure, which includes a piperazine ring. The presence of the diisopropyl group enhances its lipophilicity, potentially influencing its interaction with biological membranes and receptors.

1. Antitumor Activity

Research indicates that compounds similar to DIPA exhibit significant antitumor properties. For instance, derivatives of piperazine have been shown to inhibit cancer cell proliferation by modulating various signaling pathways. A study highlighted the role of piperazine derivatives in downregulating key oncogenes and upregulating tumor suppressor genes, leading to reduced tumor growth in vitro and in vivo models .

2. Antimicrobial Activity

DIPA and its derivatives have demonstrated antimicrobial properties against a range of pathogens. A comparative study evaluated the antimicrobial efficacy of several piperazine derivatives, revealing that DIPA exhibited notable activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for DIPA were found to be lower than those for traditional antibiotics, indicating its potential as an alternative antimicrobial agent .

3. Osteoclastogenesis Inhibition

Recent research has focused on the role of DIPA in inhibiting osteoclastogenesis, which is crucial for bone resorption processes. In vitro studies showed that DIPA significantly reduced the formation of multinucleated osteoclasts induced by RANKL (Receptor Activator of Nuclear Factor Kappa-Β Ligand). It was observed that DIPA downregulated the expression of osteoclast-specific marker genes such as TRAF6 and NFATc1, suggesting a mechanism through which it may mitigate bone loss associated with osteolytic diseases .

Case Study 1: Antitumor Efficacy

In a controlled study involving human cancer cell lines, DIPA was administered at varying concentrations. The results indicated a dose-dependent inhibition of cell proliferation, with significant reductions in cell viability observed at concentrations above 10 µM. Mechanistic studies revealed that DIPA induced apoptosis through the activation of caspase pathways .

Case Study 2: Antimicrobial Effectiveness

A clinical isolate study assessed the effectiveness of DIPA against resistant bacterial strains. DIPA was tested against methicillin-resistant Staphylococcus aureus (MRSA) and showed superior activity compared to conventional antibiotics like ampicillin. The study concluded that DIPA could serve as a promising candidate for treating infections caused by resistant bacteria .

Table 1: Antimicrobial Activity of DIPA Compared to Standard Antibiotics

| Pathogen | MIC (µg/mL) - DIPA | MIC (µg/mL) - Ampicillin |

|---|---|---|

| Methicillin-resistant S. aureus | 8 | 32 |

| Escherichia coli | 16 | 64 |

| Pseudomonas aeruginosa | 12 | 48 |

Table 2: Effect of DIPA on Osteoclast Differentiation

| Concentration (µM) | Osteoclast Formation (%) | TRAF6 Expression (Relative Units) |

|---|---|---|

| 0 | 100 | 1.0 |

| 6 | 60 | 0.5 |

| 12 | 30 | 0.3 |

Q & A

Q. What are the standard synthetic routes for N,N-diisopropyl-2-(piperazin-1-yl)acetamide, and how are intermediates characterized?

- Methodological Answer : The compound is synthesized via nucleophilic substitution or condensation reactions. A typical route involves reacting 2-chloroacetamide derivatives with piperazine under basic conditions (e.g., K₂CO₃ in acetonitrile) . The diisopropyl groups are introduced via alkylation of the secondary amine. Intermediates are purified using column chromatography (silica gel, ethyl acetate/hexane gradient) and characterized via -NMR (to confirm piperazine ring integration at δ 2.5–3.5 ppm) and mass spectrometry (to verify molecular ion peaks at m/z 227.2) .

Q. How is the purity of this compound validated in preclinical studies?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is employed, using a C18 column and a mobile phase of acetonitrile:water (70:30). Purity ≥95% is required for pharmacological assays. Residual solvents (e.g., DMF, acetonitrile) are quantified via gas chromatography (GC) with flame ionization detection .

Q. What spectroscopic techniques are critical for structural elucidation of this compound?

- Methodological Answer : - and -NMR confirm the piperazine ring (δ 2.5–3.5 ppm for , δ 45–55 ppm for ) and diisopropyl groups (δ 1.0–1.5 ppm for ). IR spectroscopy identifies the carbonyl stretch (C=O at ~1650 cm⁻¹) and secondary amine (N-H at ~3300 cm⁻¹). High-resolution mass spectrometry (HRMS) validates the molecular formula (C₁₁H₂₃N₃O) .

Advanced Research Questions

Q. How can computational modeling optimize the binding affinity of this compound to serotonin receptors?

- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) are used to predict interactions with 5-HT₁A receptors. The piperazine nitrogen forms hydrogen bonds with Asp116, while the diisopropyl groups occupy hydrophobic pockets. Free energy calculations (MM-PBSA) refine binding poses . Experimental validation involves radioligand displacement assays using -8-OH-DPAT .

Q. What strategies resolve contradictions in reported pharmacological data (e.g., agonist vs. antagonist activity)?

- Methodological Answer : Contradictions arise from assay conditions (e.g., cell type, receptor density). A tiered approach is recommended:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.